molecular formula C8H12BNO5S B1387053 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid CAS No. 913835-57-1

3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid

Cat. No. B1387053
CAS RN: 913835-57-1
M. Wt: 245.07 g/mol
InChI Key: HSOUGLHWSPWPOM-UHFFFAOYSA-N
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Description

3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid is a chemical compound with the molecular formula C8H12BNO5S . It has a molecular weight of 245.07 g/mol . The compound is also known by several synonyms, including (3- (N- (2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid and N- (2-Hydroxyethyl) 3-boronobenzenesulfonamide .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C8H12BNO5S/c11-5-4-10-16(14,15)8-3-1-2-7(6-8)9(12)13/h1-3,6,10-13H,4-5H2 . This string represents the compound’s molecular structure. The compound’s SMILES string is B (C1=CC (=CC=C1)S (=O) (=O)NCCO) (O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.07 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound is 245.0529238 g/mol . The topological polar surface area of the compound is 115 Ų .

Scientific Research Applications

3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. In organic synthesis, it has been used as a catalyst for a range of reactions, including nucleophilic substitution, condensation, and oxidation. In biochemistry and physiology, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used as a reagent for the synthesis of peptides, proteins, and other biomolecules.

Mechanism of Action

3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid acts as a Lewis acid and a Lewis base, which allows it to catalyze a range of reactions. As a Lewis acid, it can donate a proton to a nucleophile, allowing for nucleophilic substitution reactions. As a Lewis base, it can accept a proton from an electrophile, allowing for condensation and oxidation reactions.
Biochemical and Physiological Effects
This compound has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. However, it has not been studied extensively in terms of its biochemical and physiological effects. Therefore, its effects on the body are largely unknown.

Advantages and Limitations for Lab Experiments

3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid is a versatile compound that is useful in a variety of scientific research applications. It is easy to synthesize and has a high yield, making it an efficient reagent for lab experiments. However, it is important to note that it is a relatively new compound and has not been studied extensively in terms of its biochemical and physiological effects. Therefore, caution should be taken when using it in experiments involving human subjects.

Future Directions

Given the versatility of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid, there are many potential future directions for research. These include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research could be conducted on its ability to act as a catalyst for a range of reactions, including those involving nucleophilic substitution, condensation, and oxidation. Finally, further research could be conducted on its potential applications in other areas of scientific research, such as biotechnology, nanotechnology, and material science.

Safety and Hazards

3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[3-(2-hydroxyethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO5S/c11-5-4-10-16(14,15)8-3-1-2-7(6-8)9(12)13/h1-3,6,10-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOUGLHWSPWPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657154
Record name {3-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-57-1
Record name {3-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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